molecular formula C11H18ClNO3 B1446816 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1824050-61-4

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1446816
CAS No.: 1824050-61-4
M. Wt: 247.72 g/mol
InChI Key: BYBLBOKLNLMLNM-UHFFFAOYSA-N
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Description

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the pyranone family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-2H-pyran-2-one and 5-aminopentanol.

    Etherification: The 5-aminopentanol undergoes etherification with 6-methyl-2H-pyran-2-one in the presence of a suitable catalyst, such as sulfuric acid, to form the intermediate compound.

    Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyranone derivatives.

Scientific Research Applications

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-((5-aminopentyl)oxy)-2H-pyran-2-one hydrochloride: Lacks the methyl group at the 6-position.

    6-methyl-2H-pyran-2-one: Lacks the aminopentyl group.

Uniqueness

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride is unique due to the presence of both the aminopentyl and methyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-(5-aminopentoxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-9-7-10(8-11(13)15-9)14-6-4-2-3-5-12;/h7-8H,2-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLBOKLNLMLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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